molecular formula C27H30O16 B049623 Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside CAS No. 117611-67-3

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Cat. No. B049623
CAS RN: 117611-67-3
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-KLUVJTJFSA-N
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Description

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a bioflavonoid compound . It has a molecular formula of C26H28O15 . The average mass is 580.492 Da and the monoisotopic mass is 580.142822 Da .


Molecular Structure Analysis

The molecular structure of Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside includes 9 defined stereocentres .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside include a molecular formula of C26H28O15, an average mass of 580.492 Da, and a monoisotopic mass of 580.142822 Da .

Mechanism of Action

While the specific mechanism of action for Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is not available, it is known that Quercitrin, a similar compound, has potential anti-inflammation, antioxidative and neuroprotective effects . It has been found to induce apoptosis of colon cancer cells .

properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-KLUVJTJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151840
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

CAS RN

117611-67-3
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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